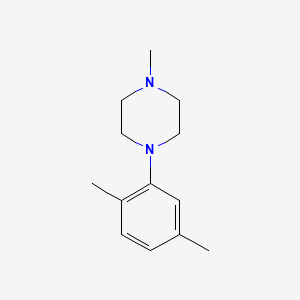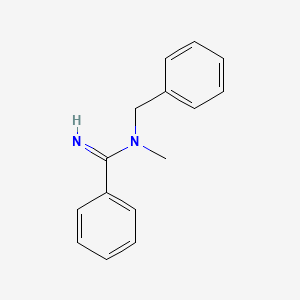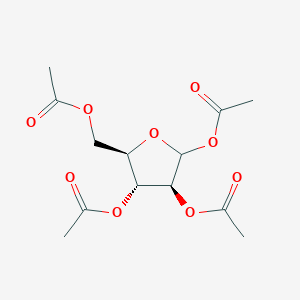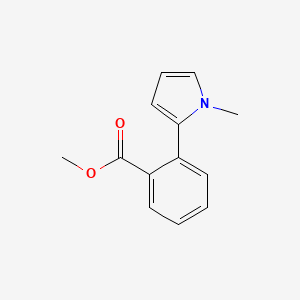
2,6-Di-tert-butyl-4-(1-methyl-1H-indol-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di-tert-butyl-4-(1-methyl-1H-indol-3-yl)phenol is an organic compound that features a phenolic structure substituted with bulky tert-butyl groups and an indole moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide . The indole moiety can be introduced through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
2,6-Di-tert-butyl-4-(1-methyl-1H-indol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The indole moiety can be reduced under specific conditions.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
科学的研究の応用
2,6-Di-tert-butyl-4-(1-methyl-1H-indol-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex antioxidants and stabilizers.
Biology: Investigated for its potential antioxidant properties and effects on cellular processes.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as a stabilizer in polymers and other materials to prevent degradation.
作用機序
The mechanism by which 2,6-Di-tert-butyl-4-(1-methyl-1H-indol-3-yl)phenol exerts its effects involves its antioxidant properties. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The indole moiety may interact with various molecular targets, including enzymes and receptors, modulating their activity and influencing cellular pathways .
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,6-Di-tert-butylphenol: Used as a precursor for more complex antioxidants.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Utilized as an antioxidant in lubricant oils.
Uniqueness
2,6-Di-tert-butyl-4-(1-methyl-1H-indol-3-yl)phenol is unique due to the presence of both the indole and phenolic moieties, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as an antioxidant and its ability to interact with various molecular targets.
特性
CAS番号 |
88973-01-7 |
|---|---|
分子式 |
C23H29NO |
分子量 |
335.5 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-(1-methylindol-3-yl)phenol |
InChI |
InChI=1S/C23H29NO/c1-22(2,3)18-12-15(13-19(21(18)25)23(4,5)6)17-14-24(7)20-11-9-8-10-16(17)20/h8-14,25H,1-7H3 |
InChIキー |
ZOWLBEVTDRLLAD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CN(C3=CC=CC=C32)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-3-(2-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14137492.png)
![N-[[6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinyl]carbonyl]-D-alanine methyl ester](/img/structure/B14137493.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B14137498.png)



![1-[2,6-Bis(bromomethyl)phenyl]-1H-pyrrole](/img/structure/B14137524.png)

![4-Oxo-4-[4-(4-oxo-3-propyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)piperazin-1-yl]butanoic acid](/img/structure/B14137531.png)

![2,3,4-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B14137542.png)



